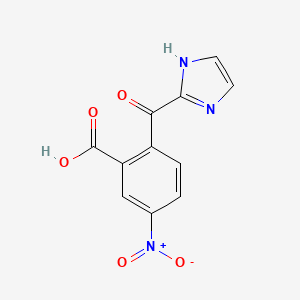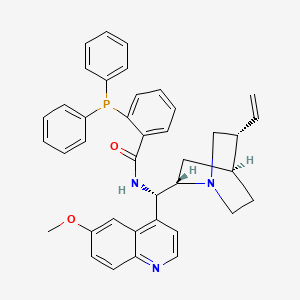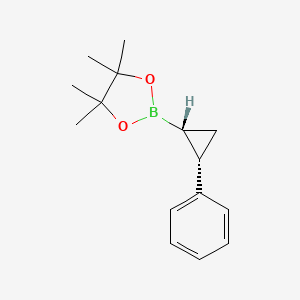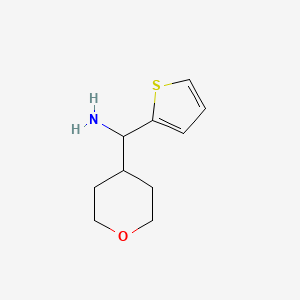
(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine is a compound that features a unique combination of a tetrahydropyran ring and a thiophene ring connected via a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine typically involves the reaction of tetrahydropyran derivatives with thiophene derivatives under specific conditions. One common method involves the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures, followed by the addition of thiophene-2-carboxaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
化学反応の分析
Types of Reactions
(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene or tetrahydrothiophene derivatives.
科学的研究の応用
(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
作用機序
The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the thiophene and tetrahydropyran rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
(Tetrahydro-2H-pyran-4-yl)methanamine: This compound lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
(Thiophen-2-yl)methanamine: This compound lacks the tetrahydropyran ring, which may reduce its stability and limit its applications.
Phenyl(tetrahydro-2H-pyran-4-yl)methanamine: This compound has a phenyl ring instead of a thiophene ring, which can alter its electronic properties and reactivity.
Uniqueness
(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine is unique due to the presence of both the tetrahydropyran and thiophene rings. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H15NOS |
|---|---|
分子量 |
197.30 g/mol |
IUPAC名 |
oxan-4-yl(thiophen-2-yl)methanamine |
InChI |
InChI=1S/C10H15NOS/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8/h1-2,7-8,10H,3-6,11H2 |
InChIキー |
UNMKFSQBECPYNJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C(C2=CC=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


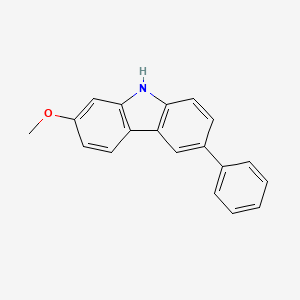
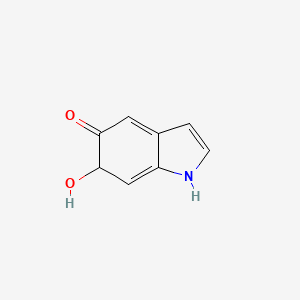

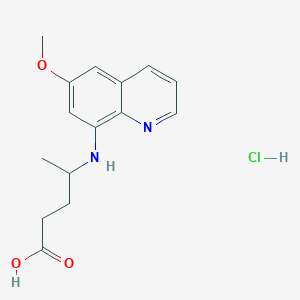
![3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12946082.png)

![[2,3'-Bithiophen]-5-ylmethanamine](/img/structure/B12946107.png)
![2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946110.png)
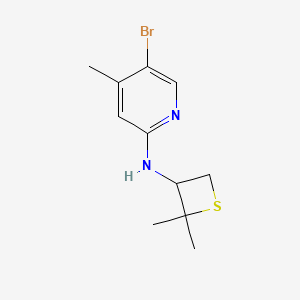
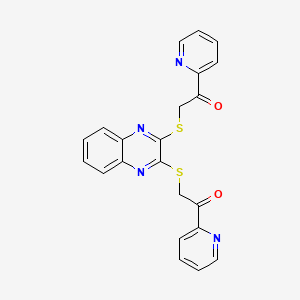
![Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate](/img/structure/B12946123.png)
